molecular formula C11H8FNO3 B7637376 8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid

8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B7637376
M. Wt: 221.18 g/mol
InChI Key: WSFHKUPNCZJNOL-UHFFFAOYSA-N
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Description

8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is a quinoline derivative with a unique structure that includes a fluorine atom at the 8th position, a hydroxyl group at the 3rd position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions For example, starting with 2-methyl-3-nitrobenzoic acid, the nitro group can be reduced to an amine, followed by cyclization with a suitable reagent to form the quinoline ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom at the 8th position can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 8-Fluoro-3-oxo-2-methylquinoline-4-carboxylic acid.

    Reduction: 8-Fluoro-3-hydroxy-2-methylquinoline-4-methanol.

    Substitution: 8-Methoxy-3-hydroxy-2-methylquinoline-4-carboxylic acid.

Scientific Research Applications

8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroquinoline-4-carboxylic acid: Lacks the hydroxyl and methyl groups, which may affect its chemical reactivity and biological activity.

    3-Hydroxy-2-methylquinoline-4-carboxylic acid: Lacks the fluorine atom, which may reduce its binding affinity for certain targets.

    2-Methylquinoline-4-carboxylic acid: Lacks both the fluorine and hydroxyl groups, which can significantly alter its properties.

Uniqueness

8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the hydroxyl and carboxylic acid groups provide sites for further chemical modification.

Properties

IUPAC Name

8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-5-10(14)8(11(15)16)6-3-2-4-7(12)9(6)13-5/h2-4,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHKUPNCZJNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565780-80-4
Record name 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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